2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C17H12N6S |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H12N6S/c1-11-14(22-10-6-5-9-13(22)18-11)15-19-20-17-23(15)21-16(24-17)12-7-3-2-4-8-12/h2-10H,1H3 |
InChI Key |
CMMKJQGNRPSHBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C3=NN=C4N3N=C(S4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with Bielectrophiles
Many synthesis routes involve the cyclocondensation of hydrazine derivatives with electrophilic reagents, such as α-bromoketones or α-halo compounds, to generate fused heterocyclic systems like triazolothiadiazines and imidazopyridines.
- Example: Reaction of 4-amino-3-mercaptotriazoles with α-bromoketones in the presence of heteropolyacids yields triazolothiadiazines with high yields (up to 85%).
Use of Chloroethynylphosphonates and Hydrazinylpyridines
Recent advancements involve the cyclization of chloroethynylphosphonates with hydrazinylpyridines, leading to phosphonylated heterocycles via a 5-exo-dig cyclization mechanism, which is highly regioselective and efficient.
- Mechanism: Nucleophilic attack of hydrazinyl nitrogen on the chloroalkyne, followed by intramolecular cyclization, forming the fused heterocycle.
Ring Transformation and Rearrangement
Some methods utilize ring transformation of existing heterocycles, such as oxadiazoles, under specific conditions to generate the target fused systems, often involving nucleophilic substitution and rearrangement pathways.
Specific Preparation Methods for the Target Compound
Synthetic Route Overview
The synthesis of 2-Methyl-3-(6-phenyltriazolo[3,4-b]thiadiazol-3-yl)imidazo[1,2-a]pyridine can be approached via a multi-step route involving:
Step 1: Synthesis of the Triazolothiadiazine Core
Method: Cyclocondensation of hydrazine derivatives with α-bromo or α-chloro compounds.
| Reagents | Conditions | Yield | Reference |
|---|---|---|---|
| 4-Amino-3-mercaptotriazole derivatives + α-bromoketones | Reflux in heteropolyacid media | Up to 85% |
This step yields the 6-phenyltriazolo[3,4-b]thiadiazole core, which can be further functionalized.
Step 2: Phosphonylation and Cyclization
Method: Reaction of chloroethynylphosphonates with hydrazinylpyridines.
- Reagents: Chloroethynylphosphonates and N-unsubstituted 2-hydrazinylpyridines.
- Conditions: Room temperature to 60°C, monitored via $$^{31}$$P NMR.
- Outcome: Formation of phosphonylatedtriazolo[4,3-a]pyridines through a 5-exo-dig cyclization.
| Reagent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Chloroethynylphosphonates + hydrazinylpyridines | 60°C | 4 hours | Near quantitative |
Step 3: Functionalization at the 3-Position
The key step involves introducing the methyl group at the 2-position and attaching the phenyl group at the 6-position of the heterocycle, which can be achieved via:
- Methylation: Using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Phenylation: Via Suzuki coupling or nucleophilic aromatic substitution if appropriate halogenated intermediates are available.
Step 4: Final Assembly of the Imidazo[1,2-a]pyridine Ring
The imidazo[1,2-a]pyridine core can be constructed through:
- Condensation reactions of 2-aminopyridines with α-haloketones.
- Intramolecular cyclization under acidic or basic conditions to form the fused heterocycle.
Data Tables Summarizing Preparation Methods
Research Findings and Notes
- Efficiency & Selectivity: The phosphonylation route offers high regioselectivity and yields, especially when using chloroethynylphosphonates with hydrazinylpyridines, avoiding side products like amidines or amides.
- Versatility: The methods allow for diverse substitutions at various positions, enabling the synthesis of derivatives with tailored biological activities.
- Rearrangements: Under certain conditions,triazolo[4,3-a]pyridines can rearrange intotriazolo[1,5-a]pyridines, which may influence biological properties.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: It is used to investigate its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Features
- Planarity: The triazolo-thiadiazole system in 6-phenyl-3-(4-pyridyl)-triazolo-thiadiazole exhibits near-planar geometry, which may enhance π-π stacking in biological targets .
- Electronic Effects : The phenyl substituent at position 6 in the triazolo-thiadiazole moiety increases lipophilicity, improving membrane permeability compared to halogenated derivatives (e.g., 4-bromo/chlorophenyl analogs in ) .
Biological Activity
The compound 2-Methyl-3-(6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)imidazo[1,2-a]pyridine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the various biological activities associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 299.36 g/mol. The structural features include a fused imidazo-pyridine and triazolo-thiadiazole moiety, which are known for their diverse pharmacological properties.
Anticancer Activity
Research indicates that derivatives of triazolo-thiadiazole structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives possess IC50 values ranging from 1.1 to 18.8 µM, indicating potent anticancer activity . The presence of the thiadiazole ring enhances the compound's ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activities. A review highlighted that triazolo-thiadiazole derivatives possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes . Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Effects
The anti-inflammatory potential of 1,3,4-thiadiazole derivatives is well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic efficacy in inflammatory diseases .
Anticonvulsant Activity
Several studies have explored the anticonvulsant effects of thiadiazole-containing compounds. In particular, derivatives have been tested using the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) model, showing promising results in reducing seizure activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the triazolo-thiadiazole scaffold can enhance potency and selectivity for various biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Methyl group at position 2 | Increases lipophilicity and cellular uptake |
| Phenyl group at position 6 | Enhances binding affinity to target proteins |
Case Studies
- Anticancer Study : A derivative of the compound was tested against human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
- Antimicrobial Evaluation : A series of synthesized triazolo-thiadiazole derivatives were evaluated against Staphylococcus aureus and Escherichia coli. The most active compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.
Q & A
Basic Research Questions
Q. What are the key structural features of this compound, and how do they influence its biological activity?
- The compound combines an imidazo[1,2-a]pyridine core with a triazolo[3,4-b][1,3,4]thiadiazole scaffold substituted with a phenyl group. The methyl group on the imidazole and the phenyl substitution on the triazolo-thiadiazole moiety are critical for modulating electronic properties and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) with biological targets .
- Methodological Insight : Computational docking (e.g., using AutoDock Vina) and NMR-based conformational analysis can elucidate how substituents affect binding to enzymes like 14-α-demethylase (a fungal CYP450 target) .
Q. What synthetic strategies are effective for preparing this compound?
- The synthesis typically involves multi-step reactions:
Formation of the triazolo-thiadiazole core via cyclization of hydrazine derivatives with thiocarbonyl compounds under acidic conditions.
Coupling with methylimidazo[1,2-a]pyridine using cross-coupling reagents (e.g., Pd catalysts) or nucleophilic substitution .
- Key Reaction Conditions : Phosphorus oxychloride (POCl₃) is often used to activate carbonyl groups in cyclization steps, while sodium hydride (NaH) facilitates deprotonation in toluene or DMF .
Q. How is the compound characterized structurally?
- Primary Techniques :
- 1H/13C NMR : Assigns proton environments and confirms substituent positions (e.g., methyl group at C2 of imidazo-pyridine).
- X-ray Crystallography : Resolves planar triazolo-thiadiazole and imidazo-pyridine systems with dihedral angles <10° between fused rings .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% by HPLC) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity?
- Case Study :
- Anticancer Activity : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring show enhanced cytotoxicity (IC₅₀ < 10 µM in MCF-7 cells) compared to methoxy-substituted analogs .
- Antifungal Activity : Dimethoxyphenyl substitutions improve binding to fungal lanosterol 14α-demethylase (ΔG = -9.2 kcal/mol) via hydrophobic interactions .
- Methodology : Use QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity data.
Q. What mechanisms underlie contradictory bioactivity data across studies?
- Example : A derivative reported as inactive in one study (e.g., lacking imidazo-pyridine) may show activity in another due to differences in assay conditions (e.g., fungal strain variability) or structural nuances (e.g., stereoelectronic effects) .
- Resolution : Standardize assays (e.g., CLSI guidelines for antifungal testing) and validate via dose-response curves and positive controls (e.g., fluconazole) .
Q. How can molecular docking guide the optimization of this compound?
- Workflow :
Target Selection : Prioritize enzymes like Bcl-2 (apoptosis regulator) or CYP450 isoforms based on preliminary activity .
Docking Simulations : Use Glide or GOLD to predict binding poses. For example, the triazolo-thiadiazole scaffold may occupy hydrophobic pockets, while the imidazo-pyridine interacts with catalytic residues .
Validation : Compare docking scores (e.g., Glide XP score < -8 kcal/mol) with experimental IC₅₀ values to refine substituent design .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
- Challenges : Low solubility in aqueous buffers and matrix interference in LC-MS due to similar retention times with endogenous metabolites.
- Solutions :
- Use micellar solubilization (e.g., 0.1% Tween-80) for in vitro assays.
- Optimize LC gradients and employ MRM (multiple reaction monitoring) for selective detection .
Key Recommendations for Researchers
- Prioritize substituent modifications at the phenyl and imidazo-pyridine positions to enhance target selectivity.
- Cross-validate bioactivity data using orthogonal assays (e.g., fluorescence-based vs. colony-counting methods).
- Leverage computational tools (e.g., molecular dynamics) to predict metabolic stability and off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
